5-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
5-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-14-5-13(9-19-10-14)16(21)20-7-11-4-12(8-18-6-11)15-2-1-3-22-15/h1-6,8-10H,7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTBPTDWFSZMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the furan-2-yl-pyridine intermediate: This step involves the coupling of furan-2-yl and pyridine-3-yl moieties using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Introduction of the fluorine atom: The fluorination of the intermediate can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Formation of the nicotinamide derivative: The final step involves the reaction of the fluorinated intermediate with nicotinic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of 5-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide may involve optimization of the above synthetic route to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range. The mechanism appears to involve the intracellular release of active metabolites that disrupt cellular processes.
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various bacterial strains. A study reported the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Bacillus subtilis | 0.0048 |
| Candida albicans | 0.039 |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. It may inhibit nitric oxide synthase (iNOS), leading to decreased levels of pro-inflammatory cytokines, which are implicated in various inflammatory conditions.
Case Study: Anti-inflammatory Effects
In a controlled study using animal models of inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups, indicating its potential utility in treating inflammatory diseases such as arthritis or colitis.
Research Applications
Beyond its biological activities, 5-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in various fields including:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents.
- Agrochemicals : Potential use in developing new pesticides or herbicides.
- Pharmacology : Investigating its mechanisms of action against specific biological targets.
Mechanism of Action
The mechanism of action of 5-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the furan ring can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting enzymatic activity or modulating receptor function, leading to downstream biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Halogen vs. Heteroaryl Substituents :
- The target compound’s 5-fluoro group contrasts with bromine in Compound 42 and chlorine in 5-(4-Chlorophenyl)-N-{[2-(trifluoroethoxy)pyridin-3-yl]methyl}nicotinamide . Fluorine’s smaller size and electronegativity may enhance metabolic stability compared to bulkier halogens.
- The furan-2-yl group in the target compound introduces an electron-rich aromatic system, differing from pyridin-3-yl in Compound 44 or trifluoroethoxy in Compound 2 . This could alter π-π stacking or hydrogen-bonding interactions in biological targets.
Linker and Backbone Variations :
- The pyridin-3-ylmethyl linker in the target compound differs from the benzamide backbone in Compound 40 , which may influence conformational flexibility and receptor binding.
- Compound 2 features a trifluoroethoxy group, which increases hydrophobicity and may enhance blood-brain barrier penetration compared to the target’s furan.
Key Observations:
- Synthetic Efficiency : The target compound’s furan-containing substituent may require specialized coupling reagents (e.g., Suzuki-Miyaura for boronic acid reactions), similar to Compound 44 , which achieved 64% yield.
- Spectral Trends : Downfield shifts in 1H NMR (e.g., δ 8.70–9.10) in analogs correlate with electron-withdrawing substituents (e.g., fluorine, bromine), suggesting similar deshielding effects in the target compound.
Biological Activity
5-Fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide is a compound of interest due to its unique structural features, which include a fluorine atom, a furan ring, and a nicotinamide moiety. This combination has been shown to impart significant biological activity, making it a candidate for various therapeutic applications.
The synthesis of this compound typically involves multiple steps starting from commercially available materials. Key steps include:
- Formation of the furan-pyridine intermediate through palladium-catalyzed cross-coupling reactions.
- Fluorination using reagents like Selectfluor under mild conditions.
- Final formation of the nicotinamide derivative through reaction with nicotinic acid derivatives.
The mechanism of action for 5-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide is believed to involve:
- Inhibition of specific enzymes : The compound may inhibit enzymatic activity by binding to active sites, thereby modulating biological pathways.
- Interaction with receptors : Its structural characteristics enhance binding affinity and selectivity towards biological targets.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism appears to involve the intracellular release of active metabolites that disrupt cellular processes.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. It has shown potential as a biochemical probe in studies aimed at understanding inflammatory pathways and could serve as a lead compound for developing new anti-inflammatory drugs.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of 5-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide, a comparison with structurally similar compounds is informative:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 5-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide | Structure | Anticancer, Anti-inflammatory | <1 |
| 5-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide | Similar structure without nicotinamide | Moderate anticancer activity | 10 |
| 5-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)isonicotinamide | Similar structure with isonicotinamide | Lower anti-inflammatory activity | 15 |
Case Studies
- In Vitro Studies : A study conducted on L1210 mouse leukemia cells demonstrated that 5-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide significantly inhibited cell proliferation, suggesting its potential as an effective chemotherapeutic agent .
- Anti-inflammatory Research : Another investigation highlighted its role in modulating inflammatory responses in vitro, showing promise for treating chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, the nicotinamide core can be functionalized via nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the fluorinated and furan-containing pyridinylmethyl groups. Optimizing reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) is critical. Silver-promoted fluorination (using Selectfluor and Ag₂CO₃) has been effective for regioselective fluorination in similar pyridine derivatives . Characterization of intermediates via NMR and LC-MS ensures reaction progress .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and connectivity. Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC or LC-MS assesses purity (>95% is typical for research-grade compounds) .
Q. How can the reactivity of the furan and pyridine moieties be exploited for further functionalization?
- Methodological Answer : The furan ring undergoes electrophilic substitution (e.g., halogenation or nitration) at the 5-position, while the pyridine nitrogen can participate in alkylation or coordination chemistry. The methylene group bridging the pyridine and nicotinamide allows for further modifications, such as oxidation to a ketone or reductive amination .
Advanced Research Questions
Q. How can regioselective fluorination be achieved during synthesis, and what factors influence selectivity?
- Methodological Answer : Regioselective fluorination at the 5-position of the pyridine ring is achieved using Ag₂CO₃ as a catalyst with Selectfluor as the fluorinating agent. Solvent choice (e.g., acetonitrile vs. DMF) and temperature (60–80°C) critically influence selectivity. Computational studies (DFT) can predict favorable transition states for fluorination .
Q. What computational strategies are effective for predicting binding affinity to biological targets (e.g., kinases or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model interactions between the compound and target proteins. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. QSAR models correlate structural features (e.g., fluorine’s electronegativity) with activity .
Q. How should contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, DMSO concentration) or compound stability. Validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Stability studies (e.g., LC-MS under physiological conditions) assess degradation. Replicate experiments across multiple cell lines or animal models to confirm reproducibility .
Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
